molecular formula C15H18N2O2S B4418819 N-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-6-yl)cyclohexanecarboxamide

N-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-6-yl)cyclohexanecarboxamide

Cat. No.: B4418819
M. Wt: 290.4 g/mol
InChI Key: YKBBIZVZWDPSPY-UHFFFAOYSA-N
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Description

N-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-6-yl)cyclohexanecarboxamide is an organic compound belonging to the class of benzothiazines. These compounds are characterized by a benzene ring fused to a thiazine ring, which contains four carbon atoms, one nitrogen atom, and one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-6-yl)cyclohexanecarboxamide typically involves the reaction of 2-aminothiophenol with cyclohexanecarboxylic acid chloride under basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzothiazine ring . The reaction conditions often require the use of a base such as triethylamine and a solvent like dichloromethane.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow chemistry techniques to optimize yield and purity. Flow chemistry allows for better control over reaction parameters and can be scaled up for large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-6-yl)cyclohexanecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted benzothiazines .

Mechanism of Action

The mechanism of action of N-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-6-yl)cyclohexanecarboxamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit peptide deformylase, an enzyme involved in protein synthesis . This inhibition can disrupt bacterial growth, making it a potential antibacterial agent.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-6-yl)cyclohexanecarboxamide is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets. This specificity can lead to unique biological activities and potential therapeutic applications .

Properties

IUPAC Name

N-(3-oxo-4H-1,4-benzothiazin-6-yl)cyclohexanecarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2S/c18-14-9-20-13-7-6-11(8-12(13)17-14)16-15(19)10-4-2-1-3-5-10/h6-8,10H,1-5,9H2,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKBBIZVZWDPSPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC2=CC3=C(C=C2)SCC(=O)N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-6-yl)cyclohexanecarboxamide
Reactant of Route 2
N-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-6-yl)cyclohexanecarboxamide
Reactant of Route 3
Reactant of Route 3
N-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-6-yl)cyclohexanecarboxamide
Reactant of Route 4
N-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-6-yl)cyclohexanecarboxamide
Reactant of Route 5
Reactant of Route 5
N-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-6-yl)cyclohexanecarboxamide
Reactant of Route 6
N-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-6-yl)cyclohexanecarboxamide

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